cis-3-Hexenyl 2-methylbutanoate

Catalog No.
S3317541
CAS No.
53398-85-9
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Hexenyl 2-methylbutanoate

CAS Number

53398-85-9

Product Name

cis-3-Hexenyl 2-methylbutanoate

IUPAC Name

[(Z)-hex-3-enyl] 2-methylbutanoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3/b7-6-

InChI Key

JKKGTSUICJWEKB-SREVYHEPSA-N

SMILES

CCC=CCCOC(=O)C(C)CC

Canonical SMILES

CCC=CCCOC(=O)C(C)CC

Isomeric SMILES

CC/C=C\CCOC(=O)C(C)CC

The exact mass of the compound cis-3-Hexenyl 2-methylbutanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

cis-3-Hexenyl 2-methylbutanoate (CAS 53398-85-9) is a branched-chain fatty acid ester of the green leaf alcohol cis-3-hexenol. In industrial procurement, it is primarily sourced as a high-impact aroma chemical and formulation additive, presenting as a colorless liquid with a boiling point of approximately 228 °C and a specific gravity of 0.878 g/mL [1]. Valued for its high lipophilicity (LogP approx. 3.83), it exhibits excellent stability in oil-based matrices and specialized microencapsulation systems [2]. Its structural branching provides distinct volatility and olfactory characteristics that differentiate it from straight-chain hexenyl esters, making it a critical raw material in advanced flavor, fragrance, and agricultural formulations[3].

Substituting cis-3-Hexenyl 2-methylbutanoate with closely related straight-chain esters, such as cis-3-Hexenyl butyrate, compromises both sensory precision and formulation mechanics [1]. While generic butyrates provide basic fruity and green notes, they lack the specific 'waxy skin' and tart, unripe nuances imparted by the 2-methyl substitution, which are essential for authentic apple and berry profiles[2]. Furthermore, in controlled-release applications, the specific combination of its odor threshold (LogT) and partition coefficient (cLogP > 2.5) dictates its diffusion rate through microcapsule walls. Replacing it with an analog of similar boiling point but different LogT results in premature scent release or altered perception in the final consumer product[3].

Superior Microcapsule Retention via Optimized LogT and cLogP

In the development of encapsulated fragrances, physical properties like boiling point are insufficient predictors of performance. cis-3-Hexenyl 2-methylbutanoate possesses a cLogP > 2.5 and a LogT (odor threshold parameter) > -2.5[1]. When compared to generic fragrance molecules with similar boiling points but lower LogT values, cis-3-Hexenyl 2-methylbutanoate demonstrates superior compatibility with core-shell microcapsules, ensuring the fragrance is retained during storage and released effectively upon mechanical rupture [2].

Evidence DimensionEncapsulation suitability (cLogP and LogT)
Target Compound DatacLogP > 2.5, LogT > -2.5
Comparator Or BaselineLow-LogT volatile analogs (LogT < -2.5)
Quantified DifferenceEnables stable microencapsulation without premature diffusion
ConditionsPolymeric fragrance microcapsules

Procurement for laundry and home care fragrances requires compounds that survive encapsulation and storage without leaking.

Structural Branching Drives 'Waxy Skin' and Unripe Fruit Nuances

The organoleptic profile of cis-3-Hexenyl 2-methylbutanoate is highly specific due to the methyl branching on the butanoate moiety. Compared to the straight-chain cis-3-Hexenyl butyrate, which offers a standard green/fruity aroma, the 2-methylbutanoate ester uniquely imparts a 'waxy skin' and tart, unripe Granny Smith apple note [1]. This structural differentiation is critical at dilutions of 10% in propylene glycol, where the compound provides essential freshness to heavy plum, peach, or berry flavor bases that straight-chain analogs cannot achieve .

Evidence DimensionOrganoleptic profile and blending efficacy
Target Compound DataImparts 'waxy skin' and unripe tartness
Comparator Or Baselinecis-3-Hexenyl butyrate (generic green/fruity)
Quantified DifferenceProvides necessary tart/fresh top notes to overly sweet fruit bases
Conditions10% dilution in propylene glycol for flavor bases

Flavorists must procure this exact branched ester to achieve authentic, premium apple and berry profiles that straight-chain substitutes cannot replicate.

Specificity in Biopesticide and Herbivore Masking Formulations

In agricultural pest management, specific plant volatile analogs are used to manipulate herbivore behavior. Research on Plagiodera versicolora host discrimination demonstrates that cis-3-Hexenyl 2-methylbutanoate, when formulated alongside cis-3-hexenyl isovalerate and farnesane, effectively masks the attractant properties of compounds like o-cymene[1]. Substituting with the more common green leaf volatile cis-3-Hexenyl acetate fails to replicate the exact host-masking signature of Salix suchowensis, leading to reduced efficacy in pest deterrence[2].

Evidence DimensionHerbivore attractant masking efficacy
Target Compound Datacis-3-Hexenyl 2-methylbutanoate (in specific multi-component blend)
Comparator Or Baselinecis-3-Hexenyl acetate (generic green leaf volatile)
Quantified DifferenceSuccessfully mimics non-host volatile profile to mask attractants
ConditionsOlfactory response bioassays for adult Plagiodera versicolora

Agrochemical buyers developing targeted biopesticides or repellents must use the exact ester profile to ensure behavioral responses in target pests.

Premium Fruit Flavor Formulation

Essential for beverage and confectionery applications requiring authentic 'unripe apple' or 'waxy berry' top notes, where straight-chain butyrates fall flat [1].

Encapsulated Fragrances for Home Care

Ideal for laundry detergents and fabric softeners utilizing core-shell microcapsules, as its optimal cLogP and LogT ensure long-term stability and targeted release[2].

Agrochemical Repellent Blends

Utilized in specialized biopesticide formulations designed to mask host-plant attractants from specific agricultural pests, relying on its unique volatile signature [3].

Physical Description

clear, colourless liquid

XLogP3

3.3

Density

0.876-0.880

GHS Hazard Statements

Aggregated GHS information provided by 182 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 140 of 182 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 182 companies with hazard statement code(s):;
H411 (95.24%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

53398-85-9
10094-41-4

Wikipedia

(3Z)-3-hexenyl 2-methylbutyrate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Butanoic acid, 2-methyl-, (3Z)-3-hexen-1-yl ester: ACTIVE

Dates

Last modified: 08-19-2023

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